6-{[4-(1,3-benzodioxol-5-ylmethyl)piperazin-1-yl]methyl}-N-(2-ethoxyphenyl)-1,3,5-triazine-2,4-diamine
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Overview
Description
6-{[4-(1,3-benzodioxol-5-ylmethyl)piperazin-1-yl]methyl}-N-(2-ethoxyphenyl)-1,3,5-triazine-2,4-diamine is a complex organic compound with potential applications in various fields such as chemistry, biology, and medicine. This compound is characterized by its unique structure, which includes a triazine ring, a piperazine moiety, and a benzodioxole group.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-{[4-(1,3-benzodioxol-5-ylmethyl)piperazin-1-yl]methyl}-N-(2-ethoxyphenyl)-1,3,5-triazine-2,4-diamine typically involves multiple steps. One common method starts with the reaction of 1-(3’,4’-methylenedioxybenzyl)-piperazine with 2-chloropyrimidine in the presence of anhydrous potassium carbonate and xylene as a solvent. The mixture is heated to boiling point (130°C) for 9 hours, followed by extraction and crystallization to obtain the desired product .
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process.
Chemical Reactions Analysis
Types of Reactions
6-{[4-(1,3-benzodioxol-5-ylmethyl)piperazin-1-yl]methyl}-N-(2-ethoxyphenyl)-1,3,5-triazine-2,4-diamine undergoes various chemical reactions, including:
Oxidation: This reaction can be carried out using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions may involve reagents like sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur, especially at the triazine ring, using reagents like sodium methoxide or potassium tert-butoxide.
Common Reagents and Conditions
Common reagents used in these reactions include:
Oxidizing agents: Hydrogen peroxide, potassium permanganate
Reducing agents: Sodium borohydride, lithium aluminum hydride
Nucleophiles: Sodium methoxide, potassium tert-butoxide
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while reduction can produce amine derivatives.
Scientific Research Applications
6-{[4-(1,3-benzodioxol-5-ylmethyl)piperazin-1-yl]methyl}-N-(2-ethoxyphenyl)-1,3,5-triazine-2,4-diamine has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a biochemical probe or inhibitor in various biological pathways.
Medicine: Explored for its potential therapeutic effects, particularly in the treatment of neurological disorders and cancer
Mechanism of Action
The mechanism of action of 6-{[4-(1,3-benzodioxol-5-ylmethyl)piperazin-1-yl]methyl}-N-(2-ethoxyphenyl)-1,3,5-triazine-2,4-diamine involves its interaction with specific molecular targets. For instance, it may act as an inhibitor of certain enzymes, such as aldehyde dehydrogenases, by forming direct interactions with active-site residues . This interaction can disrupt the enzyme’s function, leading to various biological effects.
Comparison with Similar Compounds
Similar Compounds
1-{[4-(1,3-benzodioxol-5-ylmethyl)piperazin-1-yl]methyl}-1H-indole-2,3-dione: Shares a similar piperazine and benzodioxole structure but differs in the core ring system.
2-[4-(1,3-benzodioxol-5-ylmethyl)piperazin-1-yl]pyrimidine: Another compound with a piperazine and benzodioxole structure, commonly used as a vasodilator.
Uniqueness
The uniqueness of 6-{[4-(1,3-benzodioxol-5-ylmethyl)piperazin-1-yl]methyl}-N-(2-ethoxyphenyl)-1,3,5-triazine-2,4-diamine lies in its specific combination of functional groups and its potential applications in various fields. Its structure allows for diverse chemical modifications, making it a versatile compound for research and development.
Properties
Molecular Formula |
C24H29N7O3 |
---|---|
Molecular Weight |
463.5 g/mol |
IUPAC Name |
6-[[4-(1,3-benzodioxol-5-ylmethyl)piperazin-1-yl]methyl]-2-N-(2-ethoxyphenyl)-1,3,5-triazine-2,4-diamine |
InChI |
InChI=1S/C24H29N7O3/c1-2-32-19-6-4-3-5-18(19)26-24-28-22(27-23(25)29-24)15-31-11-9-30(10-12-31)14-17-7-8-20-21(13-17)34-16-33-20/h3-8,13H,2,9-12,14-16H2,1H3,(H3,25,26,27,28,29) |
InChI Key |
QNZGWNVLDCYSFP-UHFFFAOYSA-N |
Canonical SMILES |
CCOC1=CC=CC=C1NC2=NC(=NC(=N2)N)CN3CCN(CC3)CC4=CC5=C(C=C4)OCO5 |
Origin of Product |
United States |
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